molecular formula C26H28BrN3O4 B304228 N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

カタログ番号 B304228
分子量: 526.4 g/mol
InChIキー: AQLIVDQFSQKABK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

科学的研究の応用

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the activity of bromodomain-containing proteins, which play a crucial role in gene transcription and chromatin remodeling. Inhibition of these proteins has been linked to the suppression of tumor growth and the modulation of immune response.

作用機序

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor exerts its pharmacological effects by selectively binding to the bromodomain of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, thereby inhibiting its activity. The inhibition of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein leads to the suppression of gene transcription and the modulation of chromatin structure, which ultimately results in the suppression of tumor growth and the modulation of immune response.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to exhibit a range of biochemical and physiological effects, including the suppression of tumor growth, the modulation of immune response, and the inhibition of viral replication. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases.

実験室実験の利点と制限

One of the major advantages of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its selectivity towards the bromodomain of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the cell type and disease model used. Additionally, its solubility and stability may pose challenges in certain experimental settings.

将来の方向性

There are several future directions for the research on N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the investigation of its therapeutic potential in various disease models. Furthermore, the elucidation of the molecular mechanisms underlying its pharmacological effects may provide insights into the development of novel therapeutic strategies.

合成法

The synthesis of N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves a multi-step process that requires several chemical reactions. The starting material for the synthesis is 2,3-dimethoxybenzoic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 5-bromo-2-pyridinamine to form an amide intermediate. This intermediate is then subjected to a series of reactions involving various reagents to yield the final product, N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor.

特性

製品名

N-(5-bromo-2-pyridinyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C26H28BrN3O4

分子量

526.4 g/mol

IUPAC名

N-(5-bromopyridin-2-yl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H28BrN3O4/c1-14-21(25(32)30-20-10-9-15(27)13-28-20)22(16-7-6-8-19(33-4)24(16)34-5)23-17(29-14)11-26(2,3)12-18(23)31/h6-10,13,22,29H,11-12H2,1-5H3,(H,28,30,32)

InChIキー

AQLIVDQFSQKABK-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=NC=C(C=C4)Br

正規SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=NC=C(C=C4)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。